4-(2,4-Dichloro-3-quinolyl)morpholine

Description

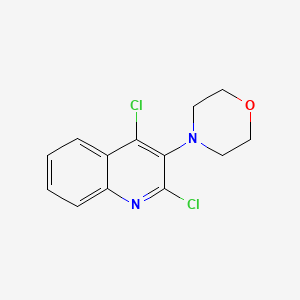

Structure

2D Structure

3D Structure

Properties

CAS No. |

157027-34-4 |

|---|---|

Molecular Formula |

C13H12Cl2N2O |

Molecular Weight |

283.15 g/mol |

IUPAC Name |

4-(2,4-dichloroquinolin-3-yl)morpholine |

InChI |

InChI=1S/C13H12Cl2N2O/c14-11-9-3-1-2-4-10(9)16-13(15)12(11)17-5-7-18-8-6-17/h1-4H,5-8H2 |

InChI Key |

QQFUDKNYNXHHSI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C3=CC=CC=C3N=C2Cl)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 2,4 Dichloro 3 Quinolyl Morpholine Analogues

Elucidating the Role of the 2,4-Dichloroquinoline Core in Biological Activity

The 2,4-dichloroquinoline scaffold is a key pharmacophore whose biological activity is modulated by the electronic and steric properties of its substituents. The chlorine atoms, in particular, play a pivotal role in defining the compound's physicochemical properties and its interaction with biological targets.

The presence and position of chlorine atoms on the quinoline (B57606) ring are critical determinants of biological activity. Chlorine, as an electron-withdrawing group, can significantly alter the electronic distribution of the quinoline ring system, thereby affecting its pKa and binding interactions with target proteins. researchgate.netresearchgate.net The introduction of a chlorine atom into a molecule can increase its lipophilicity, which may enhance its ability to cross biological membranes and interact with hydrophobic pockets in target enzymes or receptors. researchgate.net

In many quinoline derivatives, the presence of a halogen, such as chlorine, is associated with improved cytotoxic or anti-parasitic activity. rsc.org For instance, the 7-chloro-4-aminoquinoline motif is a well-established pharmacophore in antimalarial drugs. chemrxiv.org The electron-withdrawing nature of the chlorine atom at the 7-position has been shown to lower the pKa of the quinoline ring nitrogen. researchgate.net This modulation of basicity is crucial for the drug's accumulation in the acidic food vacuole of the malaria parasite. researchgate.net While the specific compound has chlorines at the 2- and 4-positions, the principle of electronic modulation by halogen atoms remains a key aspect of its SAR. The electron-withdrawing effect of the chlorine atom can polarize adjacent moieties, potentially leading to increased hydrophobic interactions with a biological target. researchgate.net

The effect of halogen substitution is highly position-dependent. Studies on various quinoline scaffolds have shown that electron-withdrawing groups can enhance activity when placed at specific positions. rsc.orgnih.gov For example, in a series of quinoline-triazine hybrids, compounds bearing electron-withdrawing groups like Cl or F showed enhanced antiplasmodial activity. rsc.org The precise impact of the 2,4-dichloro substitution pattern on the biological activity of the morpholine (B109124) conjugate depends on the specific target, but it fundamentally defines the molecule's electronic and hydrophobic character.

Table 1: Effect of Chlorine Substitution on Quinoline Properties and Activity

This table summarizes the general effects of chlorine substitution on the quinoline ring based on findings from related compound series.

| Feature | Effect of Chlorine Substitution | Rationale/Mechanism | Source |

| Basicity (pKa) | Lowers the pKa of the quinoline nitrogen. | Electron-withdrawing inductive and resonance effects. | researchgate.net |

| Lipophilicity | Generally increases molecular lipophilicity. | Halogens are lipophilic in nature. | researchgate.net |

| Biological Activity | Often enhances anti-parasitic and anti-cancer activity. | Increased membrane permeability; enhanced binding through hydrophobic and electronic interactions. | researchgate.netrsc.orgnih.gov |

| Target Interaction | Can modulate binding affinity. | Alters electronic distribution, affecting interactions with amino acid residues in the binding site. | researchgate.net |

Beyond the foundational dichloro substitutions, further modifications to the quinoline ring can profoundly affect binding affinity and efficacy. The SAR of quinoline derivatives is highly sensitive to the nature and position of various substituents.

The introduction of different functional groups can either enhance or diminish activity depending on the target. For instance, studies on different quinoline series have shown that electron-donating groups, such as methoxy (–OCH₃) or methyl (–CH₃), can enhance antimalarial activity in some contexts, particularly when placed at the para-position of an aromatic substituent. rsc.org Conversely, electron-withdrawing groups like nitro (–NO₂) or additional halogens often improve cytotoxicity against cancer cell lines or activity against certain parasites. rsc.org

The steric properties of substituents also play a crucial role. Bulky side chains can influence binding to microtubules, a target for some quinoline-based anticancer agents. rsc.org In the context of enzyme inhibition, the substitution pattern dictates the orientation of the molecule within the active site. For example, in a series of 4-N-phenylaminoquinoline derivatives, the substituents on the phenyl ring were found to be critical for cholinesterase inhibitory potency. nih.gov Molecular docking studies of related compounds have shown that the quinoline ring itself often engages in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr) and tryptophan (Trp) in the target's binding pocket. nih.gov Any substitution on the quinoline core would directly influence these interactions, thereby modulating binding affinity and subsequent biological response.

Table 2: Influence of Quinoline Ring Substituent Type on Biological Activity

This table illustrates general SAR trends for substitutions on the quinoline core, derived from various studies on quinoline analogues.

| Substituent Type | General Effect on Activity | Example Context | Source |

| Electron-Withdrawing (e.g., -Cl, -F, -NO₂) | Often increases anti-cancer and anti-parasitic activity. | Quinoline–thiazolidinone and quinoline–triazine hybrids. | rsc.org |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Can enhance antimalarial activity in specific scaffolds. | 7-chloroquinoline–chalcone and chloroquine (B1663885)–pyrimidine hybrids. | rsc.org |

| Flexible Amino Groups (at C-4) | Can contribute to increased activity. | Inhibition of Aβ aggregation and cholinesterase. | |

| Bulky Groups | Can influence binding to specific targets like microtubules. | General SAR for tubulin inhibitors. | rsc.org |

Contribution of the Morpholine Moiety to Pharmacological Efficacy

The morpholine ring is not merely a passive solubilizing group but an active contributor to the pharmacological profile of the molecule. nih.gov It is frequently employed in medicinal chemistry to improve physicochemical properties and to serve as a key interacting moiety with biological targets. nih.govnih.gov

The morpholine moiety possesses a unique combination of properties that are advantageous for drug design. It has a well-balanced lipophilic-hydrophilic profile and exists in a flexible chair-like conformation. researchgate.net This conformational flexibility allows it to adapt its shape to fit optimally into a binding site, potentially enhancing binding affinity. nih.gov

The precise point of attachment and the orientation of the morpholine ring relative to the quinoline core are critical for biological activity. SAR studies on related quinoline derivatives have demonstrated that the length and nature of the linker connecting the heterocyclic amine to the quinoline scaffold significantly influence potency.

In a study of morpholine-bearing quinoline derivatives as cholinesterase inhibitors, compounds with a shorter, two-methylene linker between the quinoline and morpholine moieties showed superior inhibitory activity compared to those with longer three- or four-methylene linkers. nih.gov This suggests that a specific distance and orientation are required to position the morpholine ring correctly within the enzyme's active site for optimal interaction. nih.gov Docking studies have revealed that the morpholine moiety can form hydrogen bonds with amino acid residues, such as serine, in the binding pocket. nih.gov Therefore, the attachment at the 3-position of the quinoline ring, as in the title compound, directs the morpholine group into a specific spatial region, which is a key determinant of its interaction with the target protein.

Comparing the activity of morpholine-containing compounds with analogues bearing other cyclic amines like piperidine or piperazine provides valuable SAR insights. The choice of the heterocyclic ring can significantly impact potency and selectivity.

In some therapeutic targets, the substitution of morpholine with other rings is detrimental to activity. For instance, in a series of potential Alzheimer's disease therapeutics, the replacement of a piperidine group with other cyclic amines was not beneficial for acetylcholinesterase (AChE) inhibition. However, in other cases, different rings show comparable or superior activity. A study on quinoline–triazine hybrids found that derivatives containing either a morpholine or a piperidine ring exhibited enhanced antiplasmodial activity. rsc.org

Conversely, studies on compounds targeting multidrug-resistant cancer cells showed that the introduction of additional heteroatoms, as in morpholine and piperazine, decreased the desired MDR-selective toxicity compared to derivatives bearing pyrrolidine or piperidine. nih.gov This highlights that the oxygen atom in morpholine, while beneficial for polarity and hydrogen bonding, can be unfavorable for certain target interactions or cellular accumulation properties compared to the all-carbon piperidine ring. The piperazine ring, with its second basic nitrogen, introduces different physicochemical properties again, often impacting solubility and off-target interactions. The selection of the optimal ring is therefore highly dependent on the specific biological target and the desired pharmacological profile.

Table 3: Comparative Activity of Cyclic Amine Substituents in Quinoline Analogues

This table provides a comparative summary of the effects of different cyclic amine substituents on the biological activity of quinoline-based compounds.

| Cyclic Amine | Key Features | Impact on Biological Activity (Context-Dependent) | Source |

| Morpholine | Contains an oxygen atom; polar; H-bond acceptor; flexible chair conformation. | Enhances antiplasmodial activity in some hybrids; can decrease MDR-selective toxicity compared to piperidine. | rsc.orgnih.gov |

| Piperidine | All-carbon ring; less polar than morpholine; basic nitrogen. | Potent AChE inhibition in certain scaffolds; higher MDR-selective toxicity than morpholine. | nih.gov |

| Piperazine | Contains a second nitrogen atom; often increases polarity and basicity. | Can decrease MDR-selective toxicity; active against CQ-resistant malaria strains in some series. | nih.govresearchgate.net |

Integrated Structure-Activity Relationships of the Overall Molecular Architecture

The interaction between the 2,4-dichloroquinoline core and the morpholine ring is a critical determinant of the biological activity of these analogues. The electronic and steric properties of both substructures are intrinsically linked, and modifications to one can significantly impact the contribution of the other.

The morpholine ring, attached at the 3-position of the quinoline, introduces a degree of conformational flexibility. The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, a key interaction in many biological recognition processes. For instance, in studies of other morpholine-containing inhibitors, the morpholine oxygen has been observed to form crucial hydrogen bonds with amino acid residues such as valine in the ATP-binding site of kinases. The nitrogen atom of the morpholine is a weak base and its steric accessibility can be influenced by the adjacent bulky chlorine atom at the 4-position of the quinoline ring.

SAR studies on related quinoline derivatives have demonstrated the importance of halogen substitution. For example, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues, electron-withdrawing substitutions on an aromatic ring were shown to enhance activity. nih.gov Specifically, bromine substitution at certain positions led to higher affinity through the formation of halogen bonds with backbone nitrogen atoms of amino acid residues like phenylalanine. nih.gov This suggests that the chlorine atoms in 4-(2,4-dichloro-3-quinolyl)morpholine analogues are not merely passive substituents but likely play an active role in target binding.

The interplay is also evident when considering the relative orientation of the two rings. The bond connecting the morpholine nitrogen to the quinoline C3 position allows for rotation, which, combined with the chair-like conformations of the morpholine ring, can present different three-dimensional shapes for interaction with a biological target. The steric hindrance imposed by the C2 and C4 chlorine atoms can restrict this rotation, favoring certain conformations that may be either beneficial or detrimental to activity.

| Analogue Modification | Observed/Inferred Effect on Activity | Potential Rationale |

|---|---|---|

| Replacement of 2,4-dichloro substituents with hydrogen | Likely decrease in activity | Loss of potential halogen bonding interactions and altered electronic properties of the quinoline ring. |

| Substitution of morpholine with piperidine | Altered activity profile | Change in hydrogen bonding capacity (loss of oxygen acceptor) and modified basicity of the nitrogen. |

| Introduction of substituents on the morpholine ring | Variable effects depending on position and nature of substituent | Can influence conformation, solubility, and introduce new interaction points or steric clashes. |

| Modification of the linker between quinoline and morpholine | Significant impact on activity | Alters the spatial orientation of the two moieties, affecting their ability to simultaneously engage with binding sites. |

A pharmacophore model for this class of compounds would likely include several key features derived from the interplay of the two substructures. The essential elements contributing to the biological activity can be defined as follows:

The Halogenated Aromatic System: The 2,4-dichloroquinoline ring serves as a crucial scaffold. The chlorine atoms are likely key pharmacophoric features, potentially engaging in halogen bonding with electron-rich pockets in a target protein. The aromatic system itself can participate in π-π stacking or hydrophobic interactions. In related antimalarial quinolines, the 7-chloro group is considered optimal for activity. pharmacy180.com

Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring is a prime candidate for forming hydrogen bonds with donor groups on a biological target, such as the amide protons of the protein backbone or the side chains of amino acids like serine or threonine.

Three-Dimensional Arrangement: The spatial relationship between the planar quinoline ring and the flexible morpholine ring is a critical component of the pharmacophore. The specific conformation adopted upon binding will dictate how well the other pharmacophoric elements align with their corresponding interaction sites on the target.

Molecular modeling studies of other complex heterocyclic systems have helped to elucidate these interactions. For instance, pharmacophore models generated for anticancer agents have identified features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings as essential for activity. nih.gov In the absence of direct crystallographic data for this compound analogues, insights can be drawn from similar structures. For example, various quinoline-substituted morpholine derivatives have been synthesized and evaluated as caspase 3 inhibitors, with SAR studies highlighting the importance of 4-methyl and 4-phenyl substituents for potent activity. e3s-conferences.org

| Pharmacophoric Feature | Potential Interacting Residues/Moieties | Evidence from Analogous Systems |

|---|---|---|

| Chlorine at C2/C4 of Quinoline | Backbone amide N-H (halogen bond), Phenylalanine, Tyrosine (hydrophobic) | Halogen bonding observed for brominated analogues with Phe282. nih.gov |

| Quinoline Ring System | Tyrosine, Phenylalanine, Tryptophan (π-π stacking) | Common interaction for aromatic heterocycles in kinase inhibitor binding. |

| Morpholine Oxygen | Valine, Serine, Threonine (hydrogen bond) | Observed in PI3K inhibitors containing a morpholine ring. |

| Morpholine Aliphatic Carbons | Leucine, Isoleucine, Valine (hydrophobic interactions) | General principle of hydrophobic interactions in protein-ligand binding. |

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Biological Activity Spectrum

The in vitro biological activity of 4-(2,4-dichloro-3-quinolyl)morpholine has been a subject of interest in the context of drug discovery, leveraging the known biological activities of both the quinoline (B57606) and morpholine (B109124) scaffolds.

While the quinoline and morpholine moieties are present in numerous biologically active compounds, specific enzymatic inhibition data for this compound is not extensively available in the public domain. The following sections discuss the inhibitory activities of structurally related compounds, providing a basis for the potential, yet unconfirmed, activity of this compound.

No specific studies detailing the inhibitory effects of this compound on PI3K, FGFR1, or Aurora kinases were identified. However, the broader class of quinoline derivatives has been extensively investigated as kinase inhibitors. nih.gov

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. nih.govfrontiersin.org Numerous quinoline derivatives have been developed as PI3K inhibitors. nih.gov For instance, a series of 4-acrylamido-quinoline derivatives demonstrated potent inhibition of PI3Kα with IC50 values in the nanomolar range (0.50 to 2.03 nM). nih.gov Another study on 4-aniline quinoline compounds also revealed dual PI3K/mTOR inhibitory effects, with one derivative showing an IC50 value of 0.72 μM against PI3K. nih.gov

FGFR1 Inhibition: Fibroblast growth factor receptor 1 (FGFR1) is another important target in cancer therapy. While specific data on this compound is absent, other quinoline-based compounds have been explored as FGFR1 inhibitors. nih.gov For example, the multikinase inhibitor ENMD-2076, which contains a quinoline-related scaffold, was found to inhibit FGFR1 with an IC50 of 93 nM. nih.gov

Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy in oncology. nih.govumn.edu Quinoline and quinazoline (B50416) scaffolds are common features in Aurora kinase inhibitors. ekb.eg For example, a series of 4-anilinoquinoline derivatives were evaluated for their inhibitory activity against Aurora kinases A and B, with one compound displaying potent inhibition with IC50 values of 0.93 µM and 0.09 µM, respectively. ekb.eg

There is no available data on the modulation of carbonic anhydrase isoforms by this compound. However, inhibitors of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes, are used in the treatment of various diseases. nih.gov Research into quinoline-based compounds has shown some activity. For example, a series of quinazolinone derivatives (structurally related to quinolones) were found to inhibit human carbonic anhydrase-II (hCA-II) with IC50 values ranging from 14.0 to 59.6 μM. nih.gov

The potential of this compound to inhibit enzymes related to neurodegenerative diseases has not been reported. However, the quinoline scaffold is a common feature in inhibitors of these enzymes.

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease. nih.gov Several studies have demonstrated the AChE inhibitory potential of quinoline derivatives. researchgate.netnih.gov A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and showed promising AChE inhibitory activity, with one compound (11g) having an IC50 of 1.94 µM. mdpi.com

Beta-site APP Cleaving Enzyme 1 (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. nih.gov While specific data for this compound is lacking, studies on other quinoline derivatives have shown inhibitory activity against BACE1. nih.govresearchgate.net For instance, in a study of quinoline analogs, some derivatives exhibited inhibition of BACE1 at values above 40%. nih.gov

Glycogen Synthase Kinase 3β (GSK3β) Inhibition: GSK3β is another enzyme implicated in the pathology of neurodegenerative diseases. nih.govbmj.com Quinoline derivatives have been investigated as GSK3β inhibitors. nih.govnih.gov One study reported on diazepino-quinoline derivatives, with one compound showing significant GSK3β inhibition with an IC50 of 0.114 μM. ajol.info Another study on 6-6-7 tricyclic quinolones identified a compound with an IC50 of 36 nM against GSK3β. sigmaaldrich.com

Specific data on the cytostatic and cytotoxic effects of this compound on cancer cell lines are not available in the reviewed literature. However, the anticancer potential of quinoline and morpholine derivatives is well-documented. ekb.egnih.govnih.govresearchgate.netglobalresearchonline.netnih.gov

A variety of quinoline derivatives have demonstrated significant antiproliferative activity against numerous cancer cell lines. mdpi.com For example, a series of morpholine-substituted quinazoline derivatives showed cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines, with IC50 values in the low micromolar range. nih.gov Another study on pyrazolo[4,3-f]quinoline derivatives reported significant inhibition in six cancer cell lines at concentrations below 14 µM. mdpi.com

Cytotoxic Activity of Structurally Related Quinoline and Morpholine Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Morpholine substituted quinazolines (e.g., AK-10) | A549 (Lung) | 8.55 ± 0.67 µM | nih.gov |

| Morpholine substituted quinazolines (e.g., AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 µM | nih.gov |

| Morpholine substituted quinazolines (e.g., AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 µM | nih.gov |

| Pyrazolo[4,3-f]quinoline derivatives (e.g., 2E) | NUGC-3 (Gastric) | < 8 µM | mdpi.com |

| 4-Anilinoquinoline derivative | HepG-2 (Liver) | 261 nM | ekb.eg |

| Diazepin-quinoline derivative (Compound 102) | U-87 (Glioblastoma) | 37 µM | ajol.info |

| 4-Acrylamido-quinoline derivatives | PC3 (Prostate) | Sub-micromolar to low micromolar | nih.gov |

| 4-Acrylamido-quinoline derivatives | HCT116 (Colorectal) | Sub-micromolar to low micromolar | nih.gov |

Cell-Based Assays for Antiproliferative and Antimicrobial Activities

Antibacterial Efficacy Against Bacterial Strains

There are no specific studies or experimental data available in the reviewed scientific literature concerning the antibacterial efficacy of this compound against any bacterial strains. Although the broader classes of quinoline and morpholine derivatives have been investigated for antibacterial properties, research dedicated to this specific compound has not been published. mdpi.comnih.govresearchgate.netnih.govmdpi.com

Antifungal Potency Against Fungal Pathogens

An examination of scientific databases and literature indicates that the antifungal potency of this compound has not been reported. While compounds containing morpholine or quinoline scaffolds are known for their antifungal effects, specific data on the activity of this compound against fungal pathogens is not available. mdpi.comnih.govnih.gov

Antimalarial and Antiparasitic Actions in Model Systems

There is no published research detailing the antimalarial or antiparasitic actions of this compound in any model systems. The 4-aminoquinoline (B48711) core is a well-known pharmacophore for antimalarial drugs like chloroquine (B1663885), and various quinoline derivatives have been explored for antiparasitic activity. nih.govnih.govnih.gov However, studies specifically evaluating this compound for these effects are absent from the current scientific literature. mdpi.com

Cellular Pathway Modulation Studies

No scientific studies have been published that investigate the effects of this compound on cell cycle regulation. Research on related spirooxindole-derived morpholine compounds has shown cell cycle arrest capabilities, but similar analyses for the specific compound are not available. nih.gov

There is no available data from preclinical studies on the apoptosis-inducing mechanisms of this compound. While other novel quinoline and morpholine-containing derivatives have been shown to induce apoptosis in cancer cell lines, the specific capacity of this compound to trigger apoptotic pathways has not been investigated in the published literature. nih.govnih.govmdpi.com

Molecular Mechanisms of Action

Due to the absence of preclinical biological activity studies for this compound, its molecular mechanism of action remains unelucidated. Detailed mechanistic investigations are contingent on the initial discovery of biological effects, which have not been reported for this compound.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical biological activity and in vivo efficacy of the specific chemical compound This compound , according to the detailed outline provided.

Searches for this compound (including by its CAS Number: 157027-34-4) did not yield specific studies detailing its enzyme kinetics, protein-ligand binding interactions, identification of biological targets, or efficacy in animal models. The available information is largely limited to chemical database entries.

While research exists for other, structurally related morpholine-containing compounds, the strict requirement to focus solely on this compound prevents the inclusion of that data. Therefore, the requested sections on its preclinical profile cannot be completed at this time.

Computational and Cheminformatics Approaches in Research on 4 2,4 Dichloro 3 Quinolyl Morpholine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely applied in drug design to understand how a ligand, such as a quinoline (B57606) derivative, might interact with a protein's binding site. nih.govnih.gov This method helps in screening virtual libraries of compounds and prioritizing them for synthesis and biological testing.

Molecular docking simulations predict the binding conformation (pose) of a ligand within a target protein's active site. consensus.app The process involves sampling a large number of possible orientations and conformations of the ligand and scoring them based on their complementarity to the binding site. nih.gov The scoring functions generate a value, often expressed in kcal/mol, which serves as an estimate of the binding affinity. nih.gov A lower docking score generally indicates a more favorable binding affinity. nih.gov

For instance, studies on various quinoline derivatives targeting different proteins have shown a range of binding affinities. nih.govnih.gov The interactions identified, such as hydrogen bonds and hydrophobic interactions, are critical for the stability of the ligand-protein complex. nih.govnih.gov In the case of 4-(2,4-dichloro-3-quinolyl)morpholine, docking would be used to predict its binding mode and affinity against potential biological targets, providing a basis for its hypothesized mechanism of action.

Table 1: Illustrative Docking Scores of Quinoline Derivatives Against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Derivative A | -12.4 | LYS7, PHE15, TRP12 |

| Derivative B | -11.7 | GLU9, LYS10, ILE8 |

| Derivative C | -10.3 | ARG253, LYS250, TYR248 |

| Reference Drug | -9.5 | GLU353, ARG394 |

Note: This table is illustrative, based on typical values reported for quinoline and morpholine (B109124) derivatives in computational studies to demonstrate the type of data generated. nih.govnih.govresearchgate.net

Docking studies are pivotal for understanding structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. orientjchem.orgnih.gov By analyzing the predicted binding poses of a series of analogues, researchers can rationalize why certain structural modifications enhance or diminish activity. nih.gov

For quinoline derivatives, SAR studies have highlighted the importance of specific substituents on the quinoline ring. orientjchem.orgnih.gov For example, docking might reveal that the dichloro substitutions on the quinoline core of this compound engage in crucial hydrophobic or halogen-bond interactions within the target's binding pocket. Similarly, the morpholine moiety might form hydrogen bonds with key amino acid residues, anchoring the molecule in a favorable orientation. mdpi.com Analysis of the binding modes of a series of related compounds can explain why a particular combination of substituents leads to optimal activity. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational stability of the ligand-protein complex predicted by docking. mdpi.comnih.gov A simulation running for a duration such as 100 nanoseconds can reveal whether the initial binding pose is maintained. mdpi.comnih.gov

Key parameters analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). nih.gov RMSD measures the average deviation of the protein backbone atoms from their initial position, with a stable, low RMSD value indicating a stable complex. nih.govnih.gov RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. nih.govnih.gov These simulations confirm the stability of key interactions, such as hydrogen bonds, observed in the docking pose. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity. mdpi.comnih.gov This approach is used to develop predictive models that can estimate the activity of new, unsynthesized compounds. nih.govnih.gov

To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. frontiersin.org For each compound, a set of numerical values known as molecular descriptors, which encode its structural and physicochemical properties, are calculated. mdpi.com Statistical methods, such as multiple linear regression, are then used to create an equation that correlates the descriptors with the observed activity. researchgate.net

The predictive power of a QSAR model is assessed using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.govnih.gov A robust QSAR model for quinoline derivatives would allow researchers to screen virtual libraries and prioritize the synthesis of compounds predicted to have the highest potency. mdpi.comnih.gov

A significant outcome of QSAR modeling is the identification of the molecular descriptors that have the most substantial impact on biological activity. researchgate.net These descriptors can provide insights into the mechanism of action and guide the rational design of more effective molecules. nih.gov Descriptors can be categorized based on the properties they represent, such as electronic, steric, or topological features. nih.govresearchgate.net For example, a QSAR model might reveal that the efficacy of quinoline derivatives is positively correlated with a specific topological index and negatively correlated with a particular steric parameter, suggesting that a bulky substituent at a certain position is detrimental to activity. researchgate.net

Table 2: Common Categories of Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Category | Description | Example Descriptor |

| Electronic | Describes the electronic properties of the molecule. | Highest Occupied Molecular Orbital (HOMO) energy |

| Steric | Relates to the size and shape of the molecule. | Molar Refractivity |

| Hydrophobic | Pertains to the molecule's solubility characteristics. | LogP (Octanol-water partition coefficient) |

| Topological | Numerical indices derived from the 2D graph of the molecule. | Kappa shape indices |

| Constitutional | Describes the basic structural composition of the molecule. | Molecular Weight, Number of rings |

This table provides a generalized overview of descriptor types relevant to QSAR studies of compounds like this compound. researchgate.netresearchgate.netpensoft.net

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in a Drug Design Context

In modern drug discovery, the use of computational, or in silico, models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is an essential step. rsc.org This approach allows for the early assessment of a molecule's pharmacokinetic profile, helping to identify candidates with a higher probability of success and reducing the time and cost associated with experimental assays. nih.govnih.gov For quinoline derivatives, which are significant scaffolds in medicinal chemistry, computational methods are widely employed to evaluate their drug-like characteristics. researchgate.netnih.gov These predictive models utilize the chemical structure of a molecule to calculate various physicochemical and pharmacokinetic parameters that influence its behavior in the body. nih.gov

The oral route is the most common and convenient method for drug administration, making the prediction of oral bioavailability a critical factor in drug development. nih.gov Computational tools predict oral bioavailability by analyzing key physicochemical properties that govern a compound's ability to be absorbed from the gastrointestinal tract and survive first-pass metabolism. nih.gov Properties such as lipophilicity, molecular size, and the capacity for hydrogen bonding are fundamental to these predictions.

For this compound, its drug-likeness and potential for oral absorption can be initially assessed using established frameworks like Lipinski's "Rule of Five." These rules provide a guideline for evaluating whether a compound has properties that would likely make it an orally active drug in humans.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂Cl₂N₂O | PubChem |

| Molecular Weight | 283.15 g/mol | PubChem |

| XLogP3 (Lipophilicity) | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Topological Polar Surface Area (TPSA) | 25.4 Ų | PubChem |

Data sourced from the PubChem database for compound CID 2780902.

The data presented in Table 1 suggests that this compound generally adheres to Lipinski's guidelines (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), indicating a higher likelihood of good oral bioavailability. The lipophilicity, represented by an XLogP3 value of 3.5, is within a range that typically favors membrane permeability. Furthermore, the Topological Polar Surface Area (TPSA) is a key predictor of drug absorption. A TPSA of 25.4 Ų is well below the common threshold of 140 Ų, suggesting good passive intestinal absorption.

Distribution properties, such as the ability to cross biological barriers like the blood-brain barrier (BBB), can also be computationally estimated. While specific predictions for BBB penetration require dedicated models, parameters like TPSA and the number of hydrogen bonds are influential. The low TPSA and absence of hydrogen bond donors in this compound are indicators that may favor BBB permeation.

The metabolic stability of a drug candidate is a crucial parameter that determines its half-life and duration of action. In silico methods can predict a compound's susceptibility to metabolism by identifying "metabolically labile" sites within its structure. nih.gov These are atoms or functional groups that are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.govnih.gov

For this compound, a structural analysis reveals several potential sites for metabolism:

The Morpholine Ring: This moiety is susceptible to oxidative metabolism, such as N-dealkylation or oxidation at the carbon atoms adjacent to the nitrogen or oxygen.

The Quinoline Core: The aromatic quinoline ring can undergo hydroxylation at various positions, mediated by CYP enzymes.

The Dichloro Substituents: While generally stable, the carbon-chlorine bonds could potentially be sites of metabolic activity, although this is less common than oxidation of the heterocyclic rings.

Computational software, such as the P450 metabolism modules in programs like StarDrop, can calculate a Composite Site Lability (CSL) to quantify the likelihood of metabolism at different sites. nih.gov While specific CSL values for this compound are not publicly available, this approach is standard for assessing related compounds. nih.govnih.gov A lower CSL value generally indicates a higher probability of metabolic stability. nih.gov

Predicting interactions with specific CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) is another vital component of in silico ADME profiling. These interactions can lead to drug-drug interactions or variable patient responses. Computational models can predict whether a compound is likely to be a substrate or an inhibitor of these key enzymes. While detailed predictions for this compound are not found in the reviewed literature, the general methodology involves docking the compound into the active site of CYP enzyme models to assess binding affinity. nih.gov The structural features of the compound, including its aromatic rings and heteroatoms, make it a candidate for interactions with the active sites of various CYP isoforms.

Future Research Directions and Translational Perspectives for 4 2,4 Dichloro 3 Quinolyl Morpholine

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov The conjugation of a quinoline ring with a morpholine (B109124) moiety, as seen in 4-(2,4-dichloro-3-quinolyl)morpholine, presents a promising framework for the development of novel bioactive compounds. mdpi.come3s-conferences.org The dichloro-substitution pattern on the quinoline core further provides reactive sites for extensive chemical modification. Future research into this specific compound and its derivatives holds considerable potential, spanning the exploration of new chemical territories to the integration of cutting-edge computational tools for accelerated discovery.

Q & A

Q. What are the recommended synthetic routes for 4-(2,4-Dichloro-3-quinolyl)morpholine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling morpholine derivatives with halogenated quinoline precursors. For example:

- Step 1: React 2,4-dichloro-3-quinolinecarbaldehyde with morpholine under nucleophilic aromatic substitution (SNAr) conditions. A polar aprotic solvent (e.g., DMF) and elevated temperatures (80–100°C) are typically used .

- Step 2: Purify the product via column chromatography (silica gel, ethyl acetate/hexane eluent).

Critical Variables:

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Confirm the presence of morpholine C-O-C (1100–1250 cm⁻¹) and quinoline C-Cl (550–750 cm⁻¹) stretches .

- ¹H/¹³C NMR: Assign signals for:

- Quinoline protons (δ 7.5–8.5 ppm, aromatic region).

- Morpholine protons (δ 3.5–4.0 ppm, N-CH₂-O) .

- Mass Spectrometry (MS): Look for molecular ion [M+H]⁺ at m/z 297.1 (C₁₃H₁₂Cl₂N₂O) .

Note: Combine with elemental analysis (C, H, N) to validate purity.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis .

- Storage: Keep in a cool, dry place (<25°C) in amber glass to prevent photodegradation. Classify as a 6.1C combustible toxic compound .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address low yields in the morpholine-quinoline coupling reaction?

Methodological Answer:

Q. How to resolve contradictions in reported biological activities of quinoline-morpholine hybrids?

Methodological Answer:

- Experimental Design:

- Control Variables: Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time) .

- Dose-Response Curves: Use ≥3 replicates to assess IC₅₀ variability.

- Data Analysis: Apply statistical tools (e.g., ANOVA) to differentiate assay noise from true bioactivity trends .

Case Study: A study found anti-cancer activity in HepG2 cells (IC₅₀ = 12 µM) but not in MCF-7 cells. This discrepancy may arise from differential expression of target proteins (e.g., kinases) .

Q. What strategies optimize reaction conditions for scale-up synthesis?

Methodological Answer:

Q. How to analyze competing reaction pathways in the synthesis of halogenated morpholine-quinoline derivatives?

Methodological Answer:

- Mechanistic Probes:

- Experimental Validation: Compare isolated byproducts (e.g., 4-Cl vs. 2-Cl substitution) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.